molecular formula C9H9ClO2 B6614973 2-(5-chloro-2-methylphenyl)acetic acid CAS No. 1000565-98-9

2-(5-chloro-2-methylphenyl)acetic acid

Cat. No. B6614973
CAS RN: 1000565-98-9
M. Wt: 184.62 g/mol
InChI Key: RPVQNIKMAQPROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-2-methylphenyl)acetic acid (CMPA) is a carboxylic acid that has been studied for its various applications in the laboratory and in scientific research. It is a common component of many synthetic processes, and is used in the synthesis of a variety of compounds. It is also a key component of many biochemical and physiological processes.

Scientific Research Applications

2-(5-chloro-2-methylphenyl)acetic acid has been studied for its various applications in scientific research, such as in the synthesis of drugs, the synthesis of polymers, and the synthesis of other compounds. It has also been used in the study of enzyme kinetics, and the study of drug metabolism. It has been used to study the effects of various compounds on cell cultures and animal models.

Mechanism of Action

2-(5-chloro-2-methylphenyl)acetic acid is known to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is thought to interfere with the catalytic activity of these enzymes, resulting in decreased production of certain metabolites. It is also known to interfere with the activity of other enzymes, such as acetylcholinesterase and adenosine deaminase.
Biochemical and Physiological Effects
2-(5-chloro-2-methylphenyl)acetic acid has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, such as COX-2 and LOX, resulting in decreased production of certain metabolites. It has also been found to interfere with the activity of other enzymes, such as acetylcholinesterase and adenosine deaminase. Additionally, it has been found to have anti-inflammatory effects, as well as anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-(5-chloro-2-methylphenyl)acetic acid is a useful compound for laboratory experiments due to its low cost and availability. It is also relatively easy to synthesize, and is stable in a variety of solvents. However, it is also known to have some toxicity, and should be used with caution. Additionally, it is not suitable for use in certain experiments, such as those involving cell cultures or animal models.

Future Directions

There are several potential future directions for 2-(5-chloro-2-methylphenyl)acetic acid research. These include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be conducted to explore its potential use in the synthesis of drugs, polymers, and other compounds. Additionally, further research could be conducted to explore its potential use in the study of enzyme kinetics and drug metabolism. Finally, further research could be conducted to explore its potential use in the study of cell cultures and animal models.

Synthesis Methods

2-(5-chloro-2-methylphenyl)acetic acid can be synthesized via the Grignard reaction of benzylmagnesium chloride and 5-chloro-2-methylbenzoic acid. This reaction produces an intermediate, which is then hydrolyzed to 2-(5-chloro-2-methylphenyl)acetic acid. This method is widely used in the synthesis of 2-(5-chloro-2-methylphenyl)acetic acid and its derivatives.

properties

IUPAC Name

2-(5-chloro-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVQNIKMAQPROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-methylphenyl)acetic acid

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